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Technical Guide: Spectroscopic Data for 3-(Pyrazin-2-yloxy)piperidin-2-one

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Compound of Interest

Compound Name: 3-(Pyrazin-2-yloxy)piperidin-2-one

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Disclaimer: Direct experimental spectroscopic data for **3-(Pyrazin-2-yloxy)piperidin-2-one** is not readily available in the public domain. This guide provides predicted spectroscopic data based on the analysis of its constituent chemical moieties and general spectroscopic principles. The experimental protocols described are generalized procedures for compounds of this nature.

Predicted Spectroscopic Data

The structure of **3-(Pyrazin-2-yloxy)piperidin-2-one** is presented below, with atoms numbered for the purpose of NMR assignments.

Predicted ¹H NMR Spectral Data

The predicted ${}^{1}H$ NMR spectrum is based on known chemical shifts for pyrazine and piperidinone ring systems. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.



Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Rationale
H-8, H-9, H-10 (Pyrazine)	8.0 - 8.5	Multiplet	3H	Protons on the electron-deficient pyrazine ring are expected to be significantly deshielded and appear in the aromatic region.
H-3	5.0 - 5.5	Multiplet	1H	The proton at the chiral center is attached to a carbon bearing an oxygen atom, leading to a downfield shift.
H-1 (NH)	6.5 - 8.0	Broad Singlet	1H	The amide proton signal is typically broad and its chemical shift can vary with solvent and concentration.
H-5	3.2 - 3.6	Multiplet	2H	These protons are adjacent to the amide nitrogen, resulting in a moderate downfield shift.
H-4	1.8 - 2.2	Multiplet	2H	These methylene protons are in a standard



aliphatic
environment
within the
piperidinone ring.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is based on typical chemical shifts for carbons in pyrazine and piperidin-2-one structures.[1][2]

Carbon Atom	Predicted Chemical Shift (δ, ppm)	Rationale
C-2 (C=O)	170 - 175	The carbonyl carbon of the lactam is expected in this region.[1][2]
C-7, C-8, C-9, C-10 (Pyrazine)	135 - 155	Carbons within the aromatic pyrazine ring.
C-3	70 - 80	The carbon atom bonded to the ether oxygen is expected to be significantly deshielded.
C-5	40 - 50	The carbon atom adjacent to the amide nitrogen.
C-6	30 - 40	Aliphatic carbon in the piperidinone ring.
C-4	20 - 30	Aliphatic carbon in the piperidinone ring.

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum is based on the calculated molecular weight and common fragmentation patterns for ethers, lactams, and pyrazines.[3][4][5] The exact mass of **3-(Pyrazin-2-yloxy)piperidin-2-one** ($C_9H_9N_3O_2$) is 191.07 g/mol .



m/z	lon	Predicted Fragmentation Pathway
191	[M] ⁺	Molecular ion
163	[M - CO] ⁺	Loss of carbon monoxide from the lactam ring.
111	[M - C4H2N2O]+	Cleavage of the ether bond, retaining the piperidinone fragment.
96	[C4H2N2O] ⁺	Pyrazin-2-ol fragment resulting from cleavage and rearrangement.
81	[C ₄ H ₅ NO] ⁺	Piperidin-2-one fragment.
80	[C4H4N2]+	Pyrazine fragment.[6]

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for a solid organic compound like **3-(Pyrazin-2-yloxy)piperidin-2-one**.[7][8]

- 1. Sample Preparation:
- Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[8]
- Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or D₂O).[7][9] The solvent should not have signals that overlap with expected sample signals.
- Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[7][8] Gentle warming or sonication can be used to aid dissolution.
- If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[8]



- The final sample height in the NMR tube should be around 4-5 cm.[7]
- 2. NMR Data Acquisition:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.
- Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- For ¹³C NMR, a proton-decoupled experiment is standard. Due to the low natural abundance
 of ¹³C, a larger number of scans and a longer acquisition time will be necessary.[10]
- 3. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain a pure absorption lineshape.
- Calibrate the chemical shift scale using the residual solvent peak as a secondary reference or an internal standard like TMS.
- Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Mass Spectrometry (MS)

This protocol provides a general method for obtaining a mass spectrum of an organic compound.

- 1. Sample Preparation:
- Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable volatile organic solvent (e.g., methanol, acetonitrile).[11]
- From the stock solution, prepare a dilute solution (e.g., 10-100 μg/mL) in a solvent compatible with the ionization method (e.g., methanol or acetonitrile for electrospray



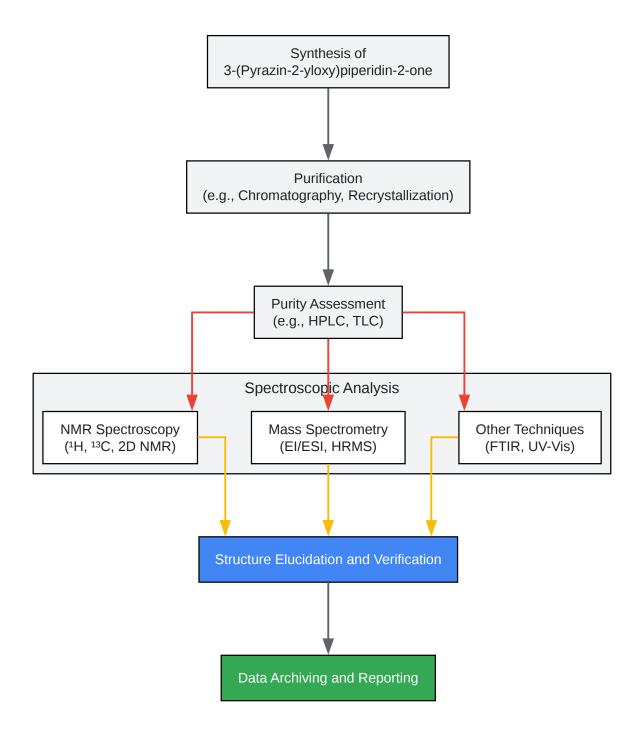
ionization).[11]

- Ensure the final solution is free of any solid particles by filtration if necessary.[11]
- 2. MS Data Acquisition:
- The choice of ionization technique is critical. Electron Impact (EI) is a common method for
 volatile compounds that produces significant fragmentation.[12][13] Electrospray Ionization
 (ESI) is a softer technique suitable for less volatile or thermally labile compounds, often
 yielding a prominent molecular ion peak.[14]
- Introduce the sample into the mass spectrometer. For ESI, this is typically done by direct
 infusion via a syringe pump or through a liquid chromatograph (LC-MS). For EI, the sample
 is introduced into a vacuum where it is vaporized and ionized.[12]
- Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
- 3. Data Analysis:
- Identify the molecular ion peak ([M]⁺ or [M+H]⁺). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[12]
- Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation will be characteristic of the functional groups present.[15][16]

Visualization of Characterization Workflow

Since no specific signaling pathways for **3-(Pyrazin-2-yloxy)piperidin-2-one** are known, the following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel chemical entity.





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Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.



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